molecular formula GaH3Te B078100 Gallium telluride (GaTe) CAS No. 12024-14-5

Gallium telluride (GaTe)

Cat. No. B078100
CAS RN: 12024-14-5
M. Wt: 200.3 g/mol
InChI Key: OFIYHXOOOISSDN-UHFFFAOYSA-N
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Description

Gallium telluride (GaTe) is a layered semiconductor that belongs to the III-VI metal-chalcogen family, which includes GaS, GaSe, and GaTe. Its crystal structure is more complex than those of GaS and GaSe, featuring weakly interacting two-dimensional sheets that stack in various ways to form the full three-dimensional structure. GaTe exists in both stable (α-GaTe) and metastable (β-GaTe) modifications, with α-GaTe being monoclinic and β-GaTe being hexagonal. The hexagonal phase transitions to the monoclinic phase at high temperatures. GaTe's optical properties, including its reflectance spectra, vary with polarization, highlighting its complex structure and behavior (Edwards, 1997).

Synthesis Analysis

GaTe has been synthesized using various methods, including electrochemical synthesis, which produces novel gallium telluride compounds consisting of one-dimensional chains held together by hydrogen bonds (Warren et al., 1994), and physical vapor transport, which yields anisotropic semiconducting GaTe nanomaterials (Cai et al., 2017).

Molecular Structure Analysis

GaTe's molecular structure is characterized by its anisotropic behavior and low symmetry, which significantly influences its optical properties. This anisotropy is essential for applications in optoelectronics and thermoelectrics. Studies have explored GaTe's in-plane optical anisotropy, revealing intricate dependences on flake thickness, photon and phonon energies, which are crucial for its application potential (Huang et al., 2016).

Chemical Reactions and Properties

Chemical vapor deposition (CVD) techniques have been employed to grow hexagonal gallium selenide and telluride films, demonstrating the envelope of molecular control achievable over these materials. This method results in polycrystalline hexagonal layered structures with significant implications for their chemical and physical properties (Gillan & Barron, 1997).

Physical Properties Analysis

GaTe's physical properties, such as its high photoresponsivity and promising thermoelectric performance, are closely tied to its unique in-plane anisotropy and low symmetry. The material's interaction with light, including electron-photon and electron-phonon interactions, is an area of active investigation, offering insights into its suitability for various optoelectronic and thermoelectric applications (Huang et al., 2016).

Chemical Properties Analysis

GaTe's surface oxidation can be harnessed to expand its application range, including electrocatalysis, photocatalysis, and gas sensing. The formation of a nanoscale Ga2O3 skin over GaTe due to Te vacancies enhances its performance in these areas. This unexpected benefit of surface oxidation opens new avenues for the utilization of GaTe beyond traditional photonic and optoelectronic devices (Bondino et al., 2022).

Scientific Research Applications

  • Photocatalysis, Electrocatalysis, and Chemical Sensing : GaTe, a van der Waals semiconductor, demonstrates enhanced capabilities in photocatalysis, electrocatalysis, and gas sensing when interfaced with its native oxide, Ga2O3. This combination has shown promising results in hydrogen evolution reactions and can potentially reduce costs compared to traditional Pt/C electrodes. It's also suitable for detecting gases like H2O, NH3, and NO2 at high temperatures, which is beneficial for monitoring combustion processes (Bondino et al., 2022).

  • Optoelectronics and Thermoelectrics : The in-plane anisotropy and low symmetry of layered GaTe make it a promising candidate for optoelectronics and thermoelectrics. It exhibits high photoresponsivity, short response times, and notable thermoelectric performance, owing to unique electron-photon and electron-phonon interactions (Huang et al., 2016).

  • Optoelectronic Devices : GaTe nanowires, fabricated without metal particles, retain excellent optical properties and are potential materials for optoelectronic applications. These nanowires can be synthesized using a self-catalytic growth mechanism, offering simplicity and effectiveness (Saeb & Varga, 2022).

  • Nanoelectromechanical Devices : Thin GaTe nanodrums, due to their direct bandgap and elastic properties, are ideal for creating nanoelectromechanical devices that can act as sensors and actuators. The study of their elastic properties paves the way for new optomechanical applications (Chitara & Ya’akobovitz, 2017).

  • Gamma Ray Spectroscopy : GaTe's potential for room-temperature gamma-ray spectroscopy is explored due to its band gap and average atomic number. Its anisotropic physical properties make it a candidate for radiation detection applications (Conway et al., 2007).

  • Flexible Photodetectors : GaTe nanowires are used to create flexible photodetectors demonstrating high responsivity and quantum efficiency. These devices exhibit excellent mechanical flexibility and electrical stability, indicating their potential in future flexible optoelectronic applications (Yu et al., 2014).

  • Passivation for Nanodevices : A novel chemical passivation approach using hydrogen–silsesquioxane (HSQ) effectively protects GaTe flakes from oxidation, preserving their structural and optical characteristics. This is crucial for their use in nanoelectronics, optoelectronics, and quantum photonics (Kotha et al., 2019).

Safety And Hazards

Proper precautions should be taken when handling this compound, including lab goggles and safety gloves . This compound should be handled in a well ventilated area . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .

properties

InChI

InChI=1S/Ga.HTe.2H/h;1H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHAZMDKPWLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[GaH2].[TeH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium telluride (GaTe)

CAS RN

12024-14-5
Record name Gallium telluride (GaTe)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium telluride (GaTe)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Citations

For This Compound
198
Citations
S Huang, Y Tatsumi, X Ling, H Guo, Z Wang… - ACS …, 2016 - ACS Publications
Layered gallium telluride (GaTe) has attracted much attention recently, due to its extremely high photoresponsivity, short response time, and promising thermoelectric performance. …
Number of citations: 206 pubs.acs.org
H Shangguan, L Han, T Zhang, R Quhe… - Journal of Electronic …, 2019 - Springer
Phonon, electronic and thermoelectric transport properties of two-dimensional (2D) GaTe with hexagonal structure and monoclinic structure are investigated by using first-principles …
Number of citations: 24 link.springer.com
E Mercado, Y Zhou, Y Xie, Q Zhao, H Cai, B Chen… - ACS …, 2019 - ACS Publications
Layered semiconductor gallium telluride (GaTe) undergoes a rapid structural transition to a degraded phase in ambient conditions, limiting its utility in devices such as optical switches. …
Number of citations: 17 pubs.acs.org
Q Zhao, T Wang, Y Miao, F Ma, Y Xie, X Ma… - Physical Chemistry …, 2016 - pubs.rsc.org
The thickness-dependent electronic states and physical properties of two-dimensional materials suggest great potential applications in electronic and optoelectronic devices. However, …
Number of citations: 84 pubs.rsc.org
Y Zhou, S Zhou, P Ying, Q Zhao, Y Xie… - The Journal of …, 2022 - ACS Publications
The deformation and fracture mechanism of two-dimensional (2D) materials are still unclear and not thoroughly investigated. Given this, mechanical properties and mechanisms are …
Number of citations: 10 pubs.acs.org
J Kang, VK Sangwan, HS Lee, X Liu… - ACS Photonics, 2018 - ACS Publications
Using scalable solution processing, layered gallium telluride (GaTe) nanoflake dispersions are produced in surfactant-free, low-boiling-point, water–ethanol cosolvent mixtures. During …
Number of citations: 55 pubs.acs.org
F Bondino, S Duman, S Nappini… - Advanced Functional …, 2022 - Wiley Online Library
Gallium telluride (GaTe) is a van der Waals semiconductor, currently adopted for photonic and optoelectronic devices. However, the rapid degradation of GaTe in air, promoted by Te …
Number of citations: 9 onlinelibrary.wiley.com
AV Kosobutsky, SY Sarkisov - Physics of the Solid State, 2018 - Springer
Using methods of the density functional theory, the electronic band structure of a hexagonal modification of the layered GaTe semiconductor has been calculated. The structural …
Number of citations: 14 link.springer.com
M Tong, Y Hu, W He, XL Yu, S Hu, X Cheng, T Jiang - ACS nano, 2021 - ACS Publications
Generating terahertz waves using thin-layered materials holds great potential for the realization of integrated terahertz devices. However, previous studies have been limited by …
Number of citations: 10 pubs.acs.org
DF Edwards - Handbook of Optical Constants of Solids, 1997 - Elsevier
Publisher Summary Gallium telluride, GaTe, is a layered semiconductor belonging to the III-VI metal-chalcogen family of GaS, GaSe, and GaTe. The crystal structure of GaTe, is …
Number of citations: 0 www.sciencedirect.com

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